molecular formula C7H12F3NO2 B13525441 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine

Cat. No.: B13525441
M. Wt: 199.17 g/mol
InChI Key: BAKDIWXRZJWLSB-UHFFFAOYSA-N
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Description

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is an azetidine derivative featuring a four-membered amine ring substituted with a polyether chain containing a trifluoroethoxy group. Its molecular structure combines the constrained geometry of the azetidine ring with the electronegative and lipophilic trifluoroethyl moiety. This compound is available as a hydrochloride salt (CAS: 1332886-59-5), which enhances its solubility in polar solvents . It is primarily used in pharmaceutical research and development, particularly in the synthesis of bioactive molecules requiring rigid amine scaffolds .

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

3-[2-(2,2,2-trifluoroethoxy)ethoxy]azetidine

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)5-12-1-2-13-6-3-11-4-6/h6,11H,1-5H2

InChI Key

BAKDIWXRZJWLSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCOCC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine typically involves the reaction of azetidine with 2-(2,2,2-trifluoroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the interactions of azetidine derivatives with biological targets.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological or chemical effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-(2-(2-Methoxyethoxy)ethoxy)azetidine
  • Structure : Differs by replacing the trifluoroethoxy group with a methoxyethoxy chain.
  • Properties: Molecular formula: C₈H₁₇NO₃; molar mass: 175.23 g/mol . Less electronegative and lipophilic than the trifluoroethoxy analog due to the absence of fluorine. Higher polarity and lower thermal stability compared to trifluoroethoxy derivatives.
  • Applications: Used in organic synthesis as a polar, non-fluorinated building block .
(b) 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride
  • Structure : Contains a single trifluoroethoxy group directly attached to the azetidine ring.
  • Properties :
    • Simpler structure with reduced steric hindrance compared to the diethoxy analog.
    • CAS: 1332886-59-5; often used as a precursor for further functionalization .
  • Applications : Intermediate in drug discovery for modifying pharmacokinetic profiles .
(c) Pyridine and Benzimidazole Derivatives with Trifluoroethoxy Groups
  • Examples :
    • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS: 127337-60-4) .
    • Lansoprazole impurities (e.g., sulfinyl and sulfonyl benzimidazoles) .
  • Properties :
    • Aromatic rings (pyridine/benzimidazole) confer distinct electronic properties vs. azetidine.
    • Trifluoroethoxy groups enhance metabolic stability in pharmaceuticals .
  • Applications : Key intermediates in proton-pump inhibitor synthesis .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Features
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine C₉H₁₄F₃NO₂ 249.21 High lipophilicity, electronegative, hydrochloride salt improves solubility
3-(2-(2-Methoxyethoxy)ethoxy)azetidine C₈H₁₇NO₃ 175.23 Lower boiling point, irritant, polar
3-(2,2,2-Trifluoroethoxy)azetidine HCl C₅H₈ClF₃NO 205.57 Compact structure, used in peptide mimetics
Lansoprazole Impurity B C₁₆H₁₄F₃N₃O₃S 385.36 Sulfonyl benzimidazole; high stability under oxidative conditions

Biological Activity

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique trifluoroethoxy group, which is known to enhance lipophilicity and biological activity. The azetidine ring contributes to its structural diversity, making it a candidate for various biological applications.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The trifluoroethoxy group enhances binding affinity to lipid membranes and proteins, potentially modulating various biological processes. This interaction can lead to alterations in signaling pathways that are crucial for cellular function.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Research indicates that azetidine derivatives can exhibit cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization, which is essential for cell division.
  • Anti-inflammatory Effects : Compounds with similar structures have been shown to act as antagonists at G-protein coupled receptors (GPCRs), modulating inflammatory responses.
  • Neuroprotective Properties : Some studies suggest that azetidine derivatives may possess neuroprotective effects, potentially through the modulation of ion channels involved in neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryFFA2 receptor antagonism
NeuroprotectionModulation of ion channels

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of azetidine derivatives showed that compounds similar to this compound inhibited tubulin at the colchicine binding site. This inhibition was linked to significant reductions in cell viability in various cancer cell lines, suggesting potential for development as anticancer agents .

Case Study: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties revealed that azetidine derivatives acted as potent antagonists at the FFA2 receptor. These compounds demonstrated the ability to inhibit neutrophil migration and activation in vitro, indicating their potential therapeutic application in inflammatory diseases .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough evaluation. The lipophilicity imparted by the trifluoroethoxy group may enhance gastrointestinal absorption and CNS penetration.

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